3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a piperidine ring, and a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-ethoxyquinoline with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the quinoline or piperidine rings.
Substitution: The chlorobenzenesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully reduced quinoline or piperidine rings.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
6-Ethoxy-4-(piperidin-1-yl)quinoline: Lacks the chlorobenzenesulfonyl group, which significantly alters its reactivity and applications.
Uniqueness
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of the chlorobenzenesulfonyl group, in particular, enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-2-28-17-8-11-20-19(14-17)22(25-12-4-3-5-13-25)21(15-24-20)29(26,27)18-9-6-16(23)7-10-18/h6-11,14-15H,2-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXXTHYDYNUSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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